Cas no 16065-27-3 (Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride)

Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride structure
16065-27-3 structure
Product Name:Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
CAS-nummer:16065-27-3
MF:C11H15ClF3N
MW:253.691712617874
CID:192846
Update Time:2023-08-03

Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanamine,N-propyl-3-(trifluoromethyl)-, hydrochloride (1:1)
    • Benzenemethanamine,N-propyl-3-(trifluoromethyl)-, hydrochloride (9CI)
    • Benzylamine,N-propyl-m-(trifluoromethyl)-, hydrochloride (8CI)
    • propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
    • N-[3-(Trifluoromethyl)benzyl]propan-1-amine hydrochloride
    • Propyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
    • Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
    • Inchi: 1S/C11H14F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7,15H,2,6,8H2,1H3;1H
    • InChI-sleutel: CQGOJBCFRVMFHH-UHFFFAOYSA-N
    • LACHT: Cl.FC(C1=CC=CC(=C1)CNCCC)(F)F

Berekende eigenschappen

  • Exacte massa: 253.085
  • Monoisotopische massa: 253.085
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 4
  • Complexiteit: 179
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 12

Experimentele eigenschappen

  • Dichtheid: 1.099
  • Kookpunt: 220.4°Cat760mmHg
  • Vlampunt: 87.1°C

Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride Prijsmeer >>

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A2B Chem LLC
AA82884-100g
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